molecular formula C15H20O4 B8138145 Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B8138145
M. Wt: 264.32 g/mol
InChI Key: WDHBITOCHSJBMF-UHFFFAOYSA-N
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Description

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety . The use of flow microreactors also allows for continuous production, which is beneficial for large-scale manufacturing.

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its ability to undergo selective chemical reactions due to the presence of the tert-butoxycarbonyl group. This group can be selectively removed under acidic conditions, allowing for the formation of the free amine, which can then participate in further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its specific structural features, which allow for selective deprotection and subsequent chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHBITOCHSJBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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